(4-Aminophenyl)(piperidin-1-yl)methanone
Overview
Description
(4-Aminophenyl)(piperidin-1-yl)methanone is a compound with the empirical formula C12H16N2O and a molecular weight of 204.27 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of (4-Aminophenyl)(piperidin-1-yl)methanone is Nc1ccc (cc1)C (=O)N2CCCCC2 .Physical And Chemical Properties Analysis
(4-Aminophenyl)(piperidin-1-yl)methanone is a solid substance . Its flash point is not applicable .Scientific Research Applications
- Summary of the Application : The compound “(4-Aminophenyl)(piperidin-1-yl)methanone” could potentially be used in infectious disease research . The Applied Biosystem MagMAX Prime Viral/Pathogen NA Isolation Kit, which uses magnetic bead-based technology and advanced formulation, can isolate viral, bacterial, fungal, and parasitic nucleic acid from a variety of human biological specimens for downstream applications .
- Methods of Application : The kit is compatible with KingFisher Purification Instruments for automated extraction and is also compatible with downstream ThermoFisher assays for a complete infectious disease research workflow .
- Results or Outcomes : The kit can enable multiple applications like sexually transmitted infection (STI), respiratory tract infection (RTI), urinary tract infection (UTI), Bloodborne infection (BBI), gastrointestinal infection (GI) and other infectious disease with one single sample preparation solution .
- Summary of the Application : More sustainable biosensor production is growing in importance, allowing for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .
- Methods of Application : Tracking the latest advancements in biosensors’ scientific production is fundamental to determining the opportunities for the future of the biosensing field .
- Results or Outcomes : The findings lead to identifying the scientific and technological knowledge base on biosensing devices and tracking the main scientific organisations developing this technology throughout the COVID-19 period (2019–2023) .
Infectious Disease Research
Biosensors
Safety And Hazards
properties
IUPAC Name |
(4-aminophenyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGZNLIOFLYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342019 | |
Record name | (4-Aminophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(piperidin-1-yl)methanone | |
CAS RN |
42837-37-6 | |
Record name | (4-Aminophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Piperidin-1-ylcarbonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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